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2,3-Dibromo-7-nitro-9h-fluoren-9-one

Cat. No.: B14713831
CAS No.: 21878-87-5
M. Wt: 382.99 g/mol
InChI Key: USNVKWVUKNTCTM-UHFFFAOYSA-N
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Description

Structural Context of the Fluorenone Core in Organic Chemistry

The fluorenone core is a planar, rigid, and aromatic structure consisting of two benzene (B151609) rings fused to a central five-membered ring containing a ketone group. rsc.org This extended π-conjugated system is the basis for many of the interesting photophysical and electronic properties of fluorenone derivatives. The planarity of the molecule allows for efficient π-π stacking in the solid state, a crucial factor in the design of organic electronic materials. Furthermore, the fluorenone molecule possesses a variety of reactive sites, making it a versatile building block for the synthesis of more complex functionalized intermediates, polymers, and macrocycles.

Significance of Halogenated and Nitrated Aromatic Systems in Research

The introduction of halogen atoms and nitro groups onto aromatic rings is a common strategy in medicinal chemistry and materials science to modulate a molecule's properties.

Halogenation , in this case, bromination, can influence a molecule in several ways. Bromine is an electron-withdrawing group via induction but can also participate in resonance. The presence of bromine atoms can enhance intersystem crossing, a phenomenon important in the development of phosphorescent materials. Furthermore, the carbon-bromine bond serves as a reactive handle for further chemical transformations, most notably in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nbinno.com

Nitration introduces the strongly electron-withdrawing nitro group (-NO₂), which significantly impacts the electronic nature of the aromatic system. The nitro group is a powerful deactivator in electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Its presence can enhance the electron-accepting properties of a molecule, a desirable trait for n-type organic semiconductors. Aromatic nitro compounds are also crucial intermediates in the synthesis of amines, which are in turn used in a wide range of applications, including the synthesis of dyes and pharmaceuticals.

The combination of both bromine and nitro substituents on the fluorenone core in 2,3-Dibromo-7-nitro-9H-fluoren-9-one suggests a molecule with unique electronic characteristics, likely possessing both electron-deficient regions and reactive sites for further functionalization.

Historical Perspectives and Contemporary Research Trajectories in Fluorenone Science

Fluorenone chemistry has a rich history, with the parent compound being known for over a century. Initially, research focused on its synthesis and basic reactivity. However, in recent decades, there has been a surge of interest in fluorenone derivatives due to their potential applications in various high-tech fields.

Contemporary research on fluorenones is largely driven by their utility in materials science. Their inherent fluorescence and charge-transporting properties make them attractive candidates for:

Organic Light-Emitting Diodes (OLEDs): Fluorenone derivatives are used as emissive materials, host materials, and electron-transporting layers in OLEDs. nbinno.com

Organic Photovoltaics (OPVs): The electron-accepting nature of some fluorenones makes them suitable for use in organic solar cells.

Organic Field-Effect Transistors (OFETs): The ordered packing of fluorenone-based molecules facilitates charge transport, which is essential for transistor applications.

Furthermore, the fluorenone scaffold is found in some biologically active molecules, and research continues to explore its potential in medicinal chemistry. The ongoing development of new synthetic methodologies allows for the precise and efficient synthesis of a wide variety of substituted fluorenones, each with tailored properties for specific applications.

Detailed Research Findings

Synthesis of Substituted Fluorenones

The synthesis of polysubstituted fluorenones like the target molecule can be challenging due to the deactivating nature of the ketone group towards electrophilic aromatic substitution. Direct bromination and nitration of fluorenone often require harsh conditions and can lead to a mixture of products.

A plausible synthetic approach to This compound would likely involve a multi-step sequence. One possible route could start with the bromination of a pre-existing nitrofluorenone (B14763482) or the nitration of a dibromofluorenone. The regioselectivity of these reactions would be crucial in obtaining the desired 2,3,7-substitution pattern.

For instance, the synthesis of various bromo- and nitro-substituted fluorenones has been reported, often through electrophilic aromatic substitution reactions. researchgate.net Greener synthetic methods, for example, using water as a solvent for bromination and nitration, have also been developed. researchgate.net

Another common strategy is the oxidation of a correspondingly substituted fluorene (B118485). rsc.org This two-step approach involves first the synthesis of the desired substituted fluorene, followed by its oxidation to the fluorenone. This can sometimes offer better control over the substitution pattern.

Physicochemical Properties

The physicochemical properties of This compound can be predicted based on the properties of related compounds. The table below presents data for fluorenone and some of its bromo- and nitro-derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
9H-Fluoren-9-oneC₁₃H₈O180.2184Yellow solid
2-Bromo-9-fluorenoneC₁₃H₇BrO259.10148-150-
2,7-Dibromo-9H-fluoren-9-oneC₁₃H₆Br₂O337.99203-205-
2-Nitro-9-fluorenoneC₁₃H₇NO₃225.20225-227-
2-Bromo-7-nitro-9,9-dimethyl-9H-fluoreneC₁₅H₁₂BrNO₂318.17--

Data compiled from various sources. The properties of this compound are expected to be in a similar range, with a high melting point due to its rigid, polar, and heavy structure.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of organic compounds. While the spectra for This compound are not available, we can anticipate the key features based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would show signals in the aromatic region, with the chemical shifts influenced by the electron-withdrawing effects of the bromine atoms, the nitro group, and the carbonyl group. The coupling patterns would be complex due to the low symmetry of the molecule.

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon in the downfield region (typically >190 ppm) and a series of signals for the aromatic carbons.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1710-1720 cm⁻¹. There would also be characteristic bands for the C-Br, C-NO₂, and aromatic C-H and C=C bonds.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of the molecular ion would be characteristic of a dibrominated compound, with the presence of signals for M, M+2, and M+4 due to the isotopes of bromine (⁷⁹Br and ⁸¹Br).

The table below provides some spectroscopic data for the parent fluorenone molecule.

Spectroscopic Data for 9H-Fluoren-9-one
IR (cm⁻¹) ~1715 (C=O)
¹H NMR (CDCl₃, ppm) 7.2-7.7 (multiplet, 8H)
¹³C NMR (CDCl₃, ppm) 120.3, 124.3, 129.1, 134.1, 134.7, 144.3, 193.8 (C=O)
MS (m/z) 180 (M⁺)

This data serves as a reference for the types of signals that would be expected for a substituted fluorenone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H5Br2NO3 B14713831 2,3-Dibromo-7-nitro-9h-fluoren-9-one CAS No. 21878-87-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21878-87-5

Molecular Formula

C13H5Br2NO3

Molecular Weight

382.99 g/mol

IUPAC Name

2,3-dibromo-7-nitrofluoren-9-one

InChI

InChI=1S/C13H5Br2NO3/c14-11-4-8-7-2-1-6(16(18)19)3-9(7)13(17)10(8)5-12(11)15/h1-5H

InChI Key

USNVKWVUKNTCTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)Br

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of Substituted Fluorenones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

No published studies containing ¹H NMR, ¹³C NMR, or advanced multidimensional NMR data for 2,3-Dibromo-7-nitro-9H-fluoren-9-one were found. Such data would be essential to confirm the precise arrangement of the bromine and nitro substituents on the fluorenone core.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the aromatic protons of this compound are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The characteristic chemical shifts for the 13 carbon atoms, including the carbonyl carbon and the substituted aromatic carbons of this compound, have not been reported.

Advanced Multidimensional NMR Techniques

There is no information regarding the use of advanced NMR techniques like COSY, HSQC, or HMBC for the structural confirmation of this compound.

Vibrational Spectroscopy for Functional Group Identification

Detailed vibrational analysis of this compound is absent from the available literature.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

Specific absorption frequencies (in cm⁻¹) corresponding to the C=O (ketone), C-Br, and N-O (nitro) stretching vibrations, as well as the aromatic C-H and C=C vibrations for this compound, are not documented.

Raman Spectroscopy Applications

No Raman scattering data, which would complement FTIR analysis by identifying symmetric vibrations and other key functional groups, has been published for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the analyte.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. Unlike standard mass spectrometry, HRMS can measure the mass of an ion with a precision of a few parts per million (ppm), which is crucial for determining the elemental composition of a molecule. For a compound such as this compound, HRMS can differentiate its exact mass from other molecules with the same nominal mass but different atomic compositions.

The technique is frequently employed to confirm the identity of newly synthesized compounds. thieme-connect.demdpi.com In practice, the experimentally measured mass is compared against the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). A close match between the experimental and theoretical mass confirms the elemental formula. HRMS methods are integral in both targeted and non-targeted analysis of trace organic contaminants in various samples. researchgate.net For instance, positive electrospray ionization (ESI-MS) spectra recorded with a high-resolution mass spectrometer can confirm the molecular ion peak corresponding to the precise molecular formula of a synthesized fluorenone derivative. mdpi.commdpi.com

Table 1: Theoretical Mass Data for this compound

Molecular FormulaIsotopesTheoretical Exact Mass (Da)
C₁₃H₅Br₂NO₃¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O396.8688

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing volatile and thermally stable compounds like fluorenone derivatives. nih.gov In a typical GC/MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a chromatographic column. Upon elution from the column, the separated compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).

Electron ionization is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For brominated compounds, a characteristic pattern is the loss of bromine atoms. thermofisher.com For nitroaromatic compounds, common fragmentation pathways include the loss of NO₂ and NO groups. nist.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak and fragment ions corresponding to the sequential loss of these functional groups. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The analysis of these fragmentation patterns is crucial for identifying isomers and elucidating the structure of unknown compounds. scispace.com

Table 2: Expected Fragmentation in GC/MS for this compound

IonDescription of LossPotential m/z (using ⁷⁹Br)
[M]⁺Molecular Ion397
[M-NO₂]⁺Loss of nitro group351
[M-Br]⁺Loss of one bromine atom318
[M-CO]⁺Loss of carbonyl group369
[M-2Br]⁺Loss of two bromine atoms239

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light, providing insights into the electronic structure of the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of valence electrons to higher energy orbitals. libretexts.org The absorption of UV or visible light by organic molecules is restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. shu.ac.uk

In a molecule like this compound, the fluorenone core constitutes an extended conjugated π-system, which acts as the primary chromophore. The electronic transitions observed in such systems are typically of two main types: π → π* and n → π*. youtube.compharmatutor.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. shu.ac.uk

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are lower in energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. pharmatutor.org

Substituents on the fluorenone ring, such as bromine atoms and the nitro group, act as auxochromes and can modify the absorption spectrum. These groups can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic or red shift). The absorption and emission properties of fluorenone derivatives are investigated in various solvents to understand their electronic behavior in different environments. mdpi.com

Table 3: General Electronic Transitions in Fluorenone Systems

Transition TypeOrbital ChangeTypical Wavelength RegionRelative Intensity
π → ππ bonding to π antibondingNear UV (200-400 nm)High (ε = 1,000-10,000)
n → πn non-bonding to π antibondingNear UV / Visible (>300 nm)Low (ε = 10-100)

Photoluminescence is the emission of light from a molecule after it has absorbed photons. It encompasses two main processes: fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). Fluorene (B118485) and its derivatives are known for their interesting emissive properties and applications in materials science. nih.govresearchgate.net

However, the photophysical properties of fluorenones are highly dependent on their substituents. The parent 9-fluorenone (B1672902) itself exhibits very weak fluorescence in non-polar solvents due to efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to a triplet state (T₁). researchgate.net The introduction of a nitro group, which is a strong electron-withdrawing group, typically leads to a further decrease or complete quenching of fluorescence. researchgate.net This quenching occurs because the nitro group promotes intersystem crossing, a non-radiative pathway that competes with fluorescence. Therefore, this compound is expected to be a very weakly emissive or non-fluorescent compound in solution.

Table 4: Influence of Substituents on Fluorenone Luminescence

Substituent TypeElectronic EffectTypical Effect on FluorescenceExample
Electron-donating (e.g., -OCH₃)Increases electron densityCan enhance fluorescence quantum yieldMethoxy-substituted fluorenones researchgate.net
Electron-withdrawing (e.g., -NO₂)Decreases electron densityQuenches fluorescence via enhanced ISCNitro-substituted fluorenones researchgate.net
Halogen (e.g., -Br)Heavy-atom effectCan promote ISC, reducing fluorescence2,7-Dibromofluoren-9-one

X-ray Diffraction (XRD) for Solid-State Structure Determination

In the crystal structure of substituted fluorenes, the fluorene core is typically planar or nearly planar. nih.govresearchgate.net The crystal packing is often dominated by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules. These interactions play a significant role in the electronic properties of the material in the solid state. For a compound like this compound, XRD analysis would reveal the precise positions of the bromine and nitro substituents on the fluorenone framework and detail any specific intermolecular contacts, such as halogen bonding (Br···O or Br···N interactions) or interactions involving the nitro group, which influence the crystal lattice. The crystal structure of a related compound, 2,7-dibromo-9,9-dimethyl-9H-fluorene, shows that the fluorene core is planar, with weak π–π interactions between molecules. nih.govresearchgate.net

Table 5: Information Obtained from Single-Crystal XRD

Structural ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Bond Lengths & AnglesPrecise distances between bonded atoms and angles between bonds.
Torsion AnglesDefines the conformation and planarity of the molecule.
Intermolecular InteractionsIdentifies non-covalent interactions like π-π stacking, hydrogen bonds, and halogen bonds.
Molecular PackingDescribes how molecules are arranged in the crystal lattice.

Reaction Mechanisms and Chemical Reactivity of 2,3 Dibromo 7 Nitro 9h Fluoren 9 One

Mechanistic Aspects of Electrophilic Aromatic Substitution on Fluorenone Rings

Electrophilic Aromatic Substitution (EAS) on the fluorenone ring system is a challenging transformation due to the deactivating nature of the ketone functionality. For 2,3-Dibromo-7-nitro-9H-fluoren-9-one, the rings are further deactivated by the bromo and nitro substituents. However, should a sufficiently potent electrophile be employed, the reaction would proceed via a characteristic three-step mechanism. byjus.comwikipedia.org

Generation of the Electrophile: A strong electrophile (E+) is generated, often requiring a catalyst. For instance, nitration uses the nitronium ion (NO₂⁺), formed from nitric and sulfuric acid. masterorganicchemistry.com

Formation of the Arenium Ion: The π-electrons of the aromatic ring attack the electrophile, disrupting aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.comyoutube.com This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system. wikipedia.orgmasterorganicchemistry.com

The regiochemical outcome of any potential EAS reaction on this compound is governed by the directing effects of the existing substituents. The carbonyl group and the nitro group are powerful meta-directors, while the bromine atoms are ortho-, para-directors. The positions available for substitution are C1, C4, C5, C6, and C8. The directing effects are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
Carbonyl (-C=O)9-I, -R (Deactivating)Directs incoming electrophiles to meta positions (C2, C4, C5, C7)
Nitro (-NO₂)7-I, -R (Strongly Deactivating)Directs incoming electrophiles to meta positions (C5)
Bromo (-Br)2, 3-I, +R (Deactivating)Directs incoming electrophiles to ortho/para positions (C1, C4)

Given the strong deactivation, forcing conditions would be necessary for any further electrophilic substitution, which would likely occur at the C5 position, the only position that is meta to both the C7-nitro and the C9-carbonyl group.

Nucleophilic Reactivity at the Carbonyl Center and Substituted Positions of Fluorenones

The electron-deficient nature of the fluorenone system in this compound makes it susceptible to nucleophilic attack, primarily at the carbonyl carbon.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and the cumulative electron-withdrawing effects of the nitro and bromo substituents. youtube.commasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition, where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation yields an alcohol. libretexts.org

Mechanism:

A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

The C=O π-electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by a proton source (e.g., water, acid) yields the final alcohol product. libretexts.orglibretexts.org

The reactivity of the carbonyl group is enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon, making it a better target for nucleophiles. youtube.commasterorganicchemistry.com

Reduction Chemistry of Nitro and Carbonyl Functionalities in Fluorenones

The presence of both a nitro group and a carbonyl group offers the possibility of selective or total reduction. The choice of reducing agent is critical in determining the outcome. wikipedia.org

Reduction of the Carbonyl Group: The carbonyl group of a ketone can be reduced to a secondary alcohol. chemistrystudent.com

Reagents: Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent and is often preferred for its selectivity, as it typically does not reduce nitro groups or carboxylic acid derivatives. libretexts.orgyoutube.com LiAlH₄ is a much stronger reducing agent and will reduce both the ketone and the nitro group. libretexts.orgyoutube.com

Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (-NH₂).

Reagents: Common methods include catalytic hydrogenation (H₂ gas with a metal catalyst like Ni, Pd, or Pt) or using metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). youtube.com Catalytic hydrogenation can also reduce the carbonyl group. youtube.com

The selective reduction of one group in the presence of the other requires careful selection of reagents and reaction conditions, as summarized below.

ReagentCarbonyl Group (-C=O)Nitro Group (-NO₂)Typical Product(s)
NaBH₄Reduced to -CH(OH)Unaffected2,3-Dibromo-7-nitro-9H-fluoren-9-ol
LiAlH₄Reduced to -CH(OH)Reduced to -NH₂7-Amino-2,3-dibromo-9H-fluoren-9-ol
H₂/Ni catalystReduced to -CH(OH)Reduced to -NH₂7-Amino-2,3-dibromo-9H-fluoren-9-ol youtube.com
Fe, HClUnaffectedReduced to -NH₂7-Amino-2,3-dibromo-9H-fluoren-9-one

Regioselectivity and Stereochemical Control in Fluorenone Transformations

Regioselectivity: As discussed in the context of EAS (Section 4.1), the directing effects of the substituents on the fluorenone ring dictate the position of any new substituent. The combined influence of the deactivating carbonyl, nitro, and bromo groups strongly disfavors electrophilic substitution and directs it primarily to the C5 position.

Stereochemical Control: The reduction of the prochiral carbonyl group at C9 leads to the formation of a new chiral center.

Using achiral reducing agents like NaBH₄ or LiAlH₄ will result in the formation of a racemic mixture of the two possible enantiomers of the corresponding secondary alcohol (R- and S-2,3-Dibromo-7-nitro-9H-fluoren-9-ol).

Achieving stereochemical control to produce one enantiomer in excess would require the use of a chiral reducing agent or a chiral catalyst.

Investigation of Reaction Intermediates and Transition States in Fluorenone Synthesis

The synthesis and transformation of fluorenones involve several key intermediates and transition states.

Electrophilic Aromatic Substitution: The key intermediate is the arenium ion (sigma complex), a resonance-stabilized carbocation. wikipedia.orgmasterorganicchemistry.com The transition state leading to this intermediate is high in energy due to the temporary loss of aromaticity, making this the rate-determining step. youtube.com

Nucleophilic Addition to Carbonyl: The reaction proceeds through a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org The transition state involves the nucleophile approaching the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, approximately 107°) to maximize orbital overlap.

Palladium-Catalyzed Synthesis: Many modern syntheses of the fluorenone core itself involve palladium-catalyzed reactions, such as cyclocarbonylation. sci-hub.se These reactions proceed through a series of organopalladium intermediates within a catalytic cycle, often involving oxidative addition and reductive elimination steps. sci-hub.se

Understanding these intermediates is crucial for optimizing reaction conditions and predicting product outcomes in the synthesis and modification of complex molecules like this compound.

Computational Chemistry and Theoretical Modeling of Fluorenone Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometry and reactivity of molecules.

Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For a fluorenone derivative like 2,3-Dibromo-7-nitro-9h-fluoren-9-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable structure. However, no specific optimized geometry data for this compound was found.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic properties. The energy gap between the HOMO and LUMO can provide insights into the molecule's stability and its potential as an electronic material. Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction

TD-DFT is a computational method used to predict the electronic absorption and emission spectra of molecules. It allows for the calculation of excited state energies, which correspond to the wavelengths of light a molecule will absorb and emit. This information is vital for applications in areas like organic light-emitting diodes (OLEDs) and photovoltaics. No TD-DFT studies predicting the photophysical properties of this compound were identified.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

NBO analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into bonding interactions, charge transfer, and the delocalization of electrons within the molecular structure. This analysis can help to understand the influence of the bromo and nitro substituents on the electronic properties of the fluorenone core. Specific NBO analysis data for the title compound is currently unavailable.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

QTAIM is a theoretical framework that analyzes the electron density to characterize the nature of chemical bonds within a molecule. It can distinguish between covalent, ionic, and metallic bonding, as well as weaker interactions like hydrogen bonds. A QTAIM analysis of this compound would provide a quantitative description of the bonding within the molecule, but no such studies have been found.

Molecular Dynamics Simulations and Theoretical Studies on Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide insights into its behavior in different environments and how its molecules interact with each other in the solid state or in solution. These intermolecular interactions are crucial for understanding the material's bulk properties. Regrettably, no MD simulation studies specifically targeting this compound were found in the conducted search.

Q & A

Basic: What are the common synthetic routes for preparing 2,3-Dibromo-7-nitro-9H-fluoren-9-one, and how do reaction conditions influence regioselectivity?

Answer:
Synthesis typically involves sequential electrophilic substitution reactions. A plausible route starts with nitration of 9H-fluoren-9-one at the 7-position using nitric acid in sulfuric acid, followed by bromination at the 2- and 3-positions using Br₂/FeBr₃. Key considerations include:

  • Order of reactions : Nitration prior to bromination avoids steric hindrance from bromine atoms.
  • Temperature control : Lower temperatures (0–5°C) favor mono-substitution during nitration, while higher temperatures (40–60°C) promote di-bromination .
  • Regioselectivity : The nitro group’s electron-withdrawing effect directs bromination to adjacent positions (2 and 3) via meta-directing effects .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

  • ¹H/¹³C NMR :
    • Expect deshielded aromatic protons near electron-withdrawing groups (e.g., δ 8.5–9.0 ppm for protons adjacent to nitro).
    • Coupling patterns (e.g., doublets for vicinal bromine substituents) confirm substitution positions .
  • IR Spectroscopy :
    • Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 385 (C₁₃H₆Br₂NO₂) with isotopic patterns characteristic of bromine .
  • X-ray Crystallography :
    • SHELX software (e.g., SHELXL) resolves bond lengths and angles, particularly useful for confirming bromine and nitro group positions .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?

Answer:
Common challenges include twinning, disordered substituents, or weak diffraction. Methodological solutions:

  • High-resolution data : Collect data at synchrotron facilities to improve signal-to-noise ratios.
  • Refinement strategies : Use SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disorder modeling .
  • Cross-validation : Compare crystallographic results with NMR/IR data to confirm substituent positions .

Advanced: What strategies can be employed to optimize the purification of this compound given its potential solubility challenges?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by precipitation in ice-cold water.
  • Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate (4:1) to separate di-brominated isomers.
  • Recrystallization : Use ethanol/water mixtures to exploit temperature-dependent solubility differences .

Basic: What are the primary chemical reactivity patterns of this compound under nucleophilic or electrophilic conditions?

Answer:

  • Nucleophilic substitution : Bromine atoms at 2/3 positions can be replaced by amines or alkoxides in SNAr reactions (e.g., with K₂CO₃ in DMF at 80°C) .
  • Electrophilic reactions : The nitro group deactivates the ring, limiting further electrophilic substitution. However, directed ortho-metalation (e.g., using LDA) enables functionalization at the 4-position .

Advanced: How does the electron-withdrawing effect of the nitro group influence the photophysical properties of this compound compared to its non-nitrated analogs?

Answer:
The nitro group induces:

  • Redshifted absorption : Enhanced conjugation extends π-system, shifting UV-Vis absorption to longer wavelengths (e.g., ~450 nm vs. ~350 nm for non-nitrated analogs).
  • Quenched fluorescence : Nitro groups promote intersystem crossing, reducing quantum yield.
  • Electrochemical stability : Cyclic voltammetry shows a lower reduction potential due to electron-deficient aromatic systems .

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